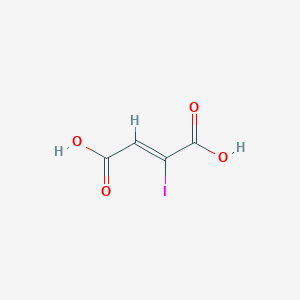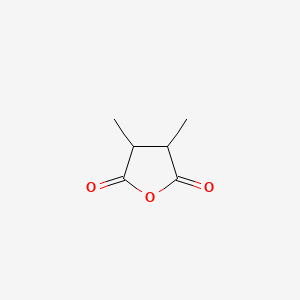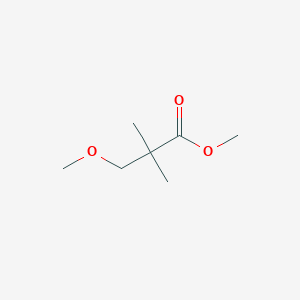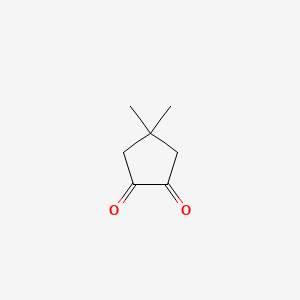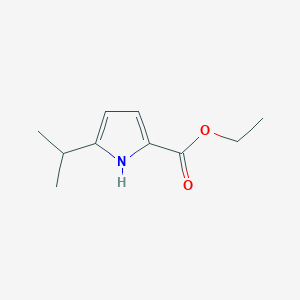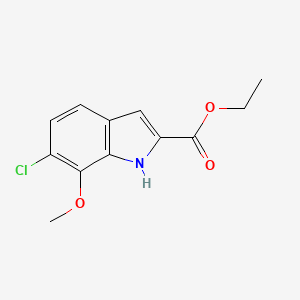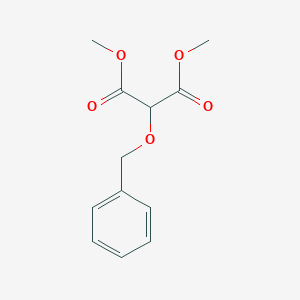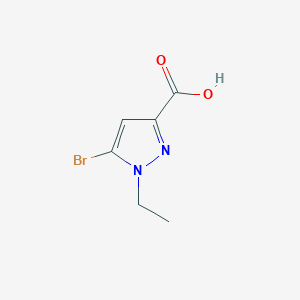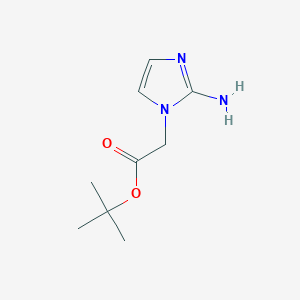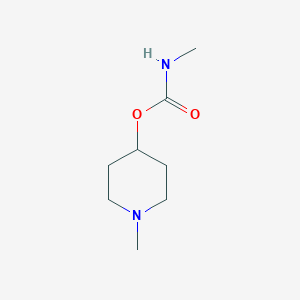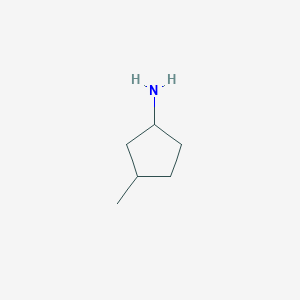
3-methylcyclopentan-1-amine
Overview
Description
3-Methylcyclopentan-1-amine is an organic compound with the molecular formula C6H13N. It is a colorless liquid with a distinct ammonia-like odor. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in the preparation of biologically active substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclopentan-1-amine can be synthesized through several methods. One common method involves the reaction of ammonia with hexanoyl chloride. This reaction typically requires anhydrous conditions and a suitable solvent such as ether or tetrahydrofuran (THF). The reaction proceeds as follows:
C6H11COCl+NH3→C6H11NH2+HCl
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine. This process is typically carried out under high pressure and temperature conditions using a metal catalyst such as palladium or platinum.
Chemical Reactions Analysis
3-Methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), this compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine or alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds. For example, reacting with methyl iodide (CH3I) can yield N-methyl-3-methylcyclopentan-1-amine.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: N-alkylated amines.
Scientific Research Applications
3-Methylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of cyclic amines on cellular processes and enzyme activities.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with neurological and cardiovascular effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, including changes in enzyme activity, receptor signaling, and cellular metabolism.
Comparison with Similar Compounds
- Cyclopentylamine
- Cyclohexylamine
- 3-Methylcyclohexylamine
Properties
IUPAC Name |
3-methylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSSDLSVHUCRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565931 | |
| Record name | 3-Methylcyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52430-83-8 | |
| Record name | 3-Methylcyclopentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52430-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride](/img/structure/B6597252.png)
![5-oxaspiro[2.5]octan-4-one](/img/structure/B6597257.png)
